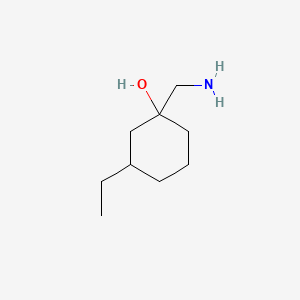

1-(Aminomethyl)-3-ethylcyclohexan-1-ol

説明

1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS 1340115-97-0) is a cyclohexanol derivative with an aminomethyl (-CH2NH2) group at position 1 and an ethyl (-CH2CH3) substituent at position 2. Its molecular formula is C9H19NO, with a molecular weight of 157.26 g/mol . The compound is commercially available as a powder and is stored at room temperature. Key identifiers include:

- IUPAC Name: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol

- SMILES: CCC1CCCC(C1)(CN)O

- InChI Key: JGBZVFRUGAMIFA-UHFFFAOYSA-N

The hydroxyl and aminomethyl groups contribute to its polarity, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate. However, safety and pharmacological data remain unavailable .

特性

IUPAC Name |

1-(aminomethyl)-3-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZVFRUGAMIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-ethylcyclohexanone, followed by the introduction of the aminomethyl group. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine.

Industrial Production Methods: Industrial production of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production.

化学反応の分析

Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

- Oxidation products include ketones and carboxylic acids.

- Reduction products include fully saturated hydrocarbons.

- Substitution products vary depending on the electrophile used.

科学的研究の応用

1-(Aminomethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

類似化合物との比較

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with 1-(Aminomethyl)-3-ethylcyclohexan-1-ol:

Key Differences and Functional Implications

Gabapentin replaces the hydroxyl with a carboxylic acid, increasing acidity and enabling salt formation for pharmaceutical use .

Stereochemical Complexity: Ethyl and methyl substituents in analogues (e.g., 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol) introduce stereoisomerism, affecting solubility and biological activity .

Patent-derived routes for similar compounds (e.g., 1-(Aminomethyl)-4-methoxycyclohexanamine) suggest reductive amination or nitrile reduction as plausible pathways .

Physicochemical Properties: Boiling Points: Ethylcyclohexanol isomers (e.g., 1-ethyl-3-methylcyclohexane) have boiling points >200°C, while aminomethyl-substituted derivatives (e.g., Gabapentin) exhibit higher thermal stability due to ionic interactions . Polarity: The aminomethyl group increases water solubility relative to non-polar analogues like 1-ethyl-4-methylcyclohexane .

Pharmacological and Industrial Relevance

- 1-Ethylcyclohexanol: Lacks bioactive groups but serves as a solvent or fragrance component due to its volatility .

生物活性

Chemical Structure and Properties

The compound features a hydroxyl (-OH) group, classifying it as an alcohol. The presence of the aminomethyl group enhances its reactivity, making it relevant for biological interactions. The molecular weight is approximately 157.25 g/mol, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 1-(Aminomethyl)-3-ethylcyclohexan-1-ol, particularly those containing amine and alcohol functional groups, may exhibit significant antimicrobial and anti-inflammatory properties. These activities are attributed to their ability to interact with various biological targets, influencing cellular processes such as signal transduction and enzyme activity .

The biological activity of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound may modulate receptor activity, impacting neurotransmitter systems.

- Cell Signaling Modulation : It could influence cellular signaling pathways that regulate gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol is expected to resemble that of other amines, typically eliminated via renal excretion. Factors such as pH can affect its ionization state, thereby influencing absorption and distribution within biological systems .

Comparative Analysis with Related Compounds

The following table summarizes structural variations among related compounds and their potential implications on biological activity:

| Compound Name | Structure Variation | Unique Aspect |

|---|---|---|

| 1-(Aminomethyl)-3-methylcyclohexan-1-ol | Methyl group instead of ethyl | Smaller steric hindrance |

| 1-(Aminomethyl)-3-propylcyclohexan-1-ol | Propyl group instead of ethyl | Larger steric hindrance |

| 1-(Aminomethyl)-3-isopropylcyclohexan-1-ol | Isopropyl group instead of ethyl | Different branching affects reactivity |

The unique substitution pattern of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol influences its chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

While specific case studies on 1-(Aminomethyl)-3-ethylcyclohexan-1-ol are scarce, related research highlights the potential for similar compounds in therapeutic applications:

- Antitumor Activity : Research on aromathecin derivatives indicates that structural modifications can lead to enhanced antiproliferative effects against cancer cells .

- Anti-inflammatory Effects : Thiazole derivatives have demonstrated significant anti-inflammatory properties through enzyme inhibition in various models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。